molecular formula C15H21NO5 B14009088 Methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate

Methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate

Cat. No.: B14009088
M. Wt: 295.33 g/mol
InChI Key: VNCHCCQUIBGUCL-UHFFFAOYSA-N
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Description

Methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate is an organic compound that features a benzoate ester linked to a tert-butoxycarbonyl (Boc)-protected amino group via an ethoxy chain. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate typically involves the reaction of 2-(2-aminoethoxy)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected intermediate. This intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the preparation of peptide mimetics and other biologically active compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical agents.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate involves its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can participate in further reactions. These functional groups allow the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(tert-butoxycarbonylamino)phenyl)acetate
  • Methyl 2-(2-(tert-butoxycarbonylamino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate

Uniqueness

Methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate is unique due to its ethoxy linker, which provides additional flexibility and reactivity compared to similar compounds. This makes it particularly useful in the synthesis of complex molecules where spatial arrangement and functional group compatibility are crucial .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(18)16-9-10-20-12-8-6-5-7-11(12)13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18)

InChI Key

VNCHCCQUIBGUCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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